6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate
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Overview
Description
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate is a complex organic compound with a unique structure that combines a furan ring, a cycloheptane ring, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate typically involves multiple steps, including the formation of the furan ring, the cycloheptane ring, and the phenylprop-2-enoate moiety. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Cycloheptane Ring: This step may involve the use of cyclization reactions, such as the Diels-Alder reaction, to form the seven-membered ring.
Formation of the Phenylprop-2-enoate Moiety: This can be synthesized through esterification reactions involving phenylacetic acid derivatives and appropriate alcohols.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may yield reduced derivatives with fewer functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate depends on its specific interactions with molecular targets and pathways. Potential mechanisms may include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Modulation of Signaling Pathways: It may influence signaling pathways involved in cellular processes, such as inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-methoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl (2E)-3-phenylprop-2-enoate include other furan-based compounds, cycloheptane derivatives, and phenylprop-2-enoate analogs.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C27H22O5 |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[6-(4-methoxyphenyl)-1,3-dimethyl-8-oxocyclohepta[c]furan-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H22O5/c1-17-26-23(28)15-21(20-10-12-22(30-3)13-11-20)16-24(27(26)18(2)31-17)32-25(29)14-9-19-7-5-4-6-8-19/h4-16H,1-3H3/b14-9+ |
InChI Key |
PLUQASJCMFNBDS-NTEUORMPSA-N |
Isomeric SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)OC)OC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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